4-Ethoxy-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
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Overview
Description
4-Ethoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is a complex organic compound with the molecular formula C24H24N2O3 and a molecular weight of 388.47 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide typically involves the condensation of 4-ethoxybenzohydrazide with 4-((4-methylbenzyl)oxy)benzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes and the use of automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products depend on the nucleophile used but can include ethers or substituted benzenes.
Scientific Research Applications
4-Ethoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes or as a ligand that binds to metal ions, affecting their activity . The compound’s hydrazide group is crucial for its reactivity, allowing it to form stable complexes with metals and other substrates .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylbenzyl)oxy]benzohydrazide: Similar structure but lacks the ethoxy group.
N’-(4-((4-Methylbenzyl)oxy)benzylidene)benzohydrazide: Similar structure but lacks the ethoxy group.
4-[(4-Methylbenzyl)oxy]-N’-(thiophen-2-yl)methylidene]benzohydrazide: Contains a thiophene ring instead of the ethoxy group.
Uniqueness
4-Ethoxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is unique due to its ethoxy group, which can influence its solubility, reactivity, and overall chemical properties. This makes it a valuable compound for specific applications where these properties are desired .
Properties
CAS No. |
767305-46-4 |
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Molecular Formula |
C24H24N2O3 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-ethoxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C24H24N2O3/c1-3-28-22-14-10-21(11-15-22)24(27)26-25-16-19-8-12-23(13-9-19)29-17-20-6-4-18(2)5-7-20/h4-16H,3,17H2,1-2H3,(H,26,27)/b25-16+ |
InChI Key |
XHAKSMRIOYBOIL-PCLIKHOPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)C |
Origin of Product |
United States |
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